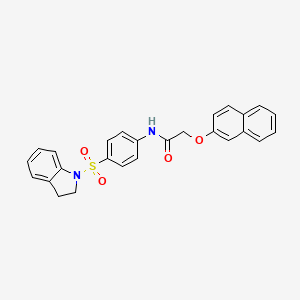

N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide: is a complex organic compound that features a combination of indoline, sulfonyl, phenyl, naphthalene, and acetamide groups

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of action

The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to their target receptors and modulating their activity .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These can include pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase .

Result of action

The molecular and cellular effects of indole derivatives can be diverse, given their wide range of biological activities. These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of Indolin-1-ylsulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.

Coupling with 4-Aminophenyl Acetic Acid: The indolin-1-ylsulfonyl chloride is then coupled with 4-aminophenyl acetic acid in the presence of a base such as triethylamine to form N-(4-(indolin-1-ylsulfonyl)phenyl) acetic acid.

Esterification with Naphthalen-2-ol: The N-(4-(indolin-1-ylsulfonyl)phenyl) acetic acid is esterified with naphthalen-2-ol using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and naphthalene moieties.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of halogenated or aminated derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

Anti-inflammatory: Potential anti-inflammatory properties due to the presence of sulfonyl and acetamide groups.

Anticancer: Investigation into its ability to inhibit cancer cell growth.

Industry

Materials Science: Use in the development of new materials with specific electronic or optical properties.

Polymer Chemistry: Incorporation into polymers to modify their physical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(indolin-1-ylsulfonyl)phenyl)acetamide: Lacks the naphthalen-2-yloxy group.

N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(phenoxy)acetamide: Contains a phenoxy group instead of a naphthalen-2-yloxy group.

Uniqueness

Structural Complexity: The combination of indoline, sulfonyl, phenyl, naphthalene, and acetamide groups makes it unique.

Activité Biologique

N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes an indolin sulfonamide moiety linked to a naphthalenic ether, which is expected to influence its biological activity through various mechanisms.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study involving N-phenylacetamide derivatives showed that modifications in the chemical structure could significantly affect anticonvulsant efficacy in animal models. The study highlighted that certain structural features, such as lipophilicity and the presence of specific functional groups, play critical roles in enhancing biological activity .

Table 1: Summary of Anticonvulsant Activity of Related Compounds

| Compound | Dose (mg/kg) | MES Test Protection | Time Interval |

|---|---|---|---|

| Compound 19 | 300 | Yes | 0.5 h |

| Compound 14 | 100 | Yes | 4 h |

| Compound 24 | 100 | Yes | 0.5 h |

The results indicate that structural modifications can lead to variations in the onset and duration of anticonvulsant action, suggesting a need for further exploration of structure-activity relationships (SAR).

Anti-Cancer Activity

The biological activity of this compound has also been investigated in the context of cancer treatment. Compounds with similar sulfonamide structures have shown promise as anti-cancer agents by inhibiting specific pathways involved in tumor growth and proliferation. For instance, sulfonamide derivatives have been implicated in the inhibition of carbonic anhydrase, which is crucial for tumor acidity regulation .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes like carbonic anhydrase, leading to altered cellular pH and reduced tumor growth.

- Modulation of Receptor Activity : The indolin moiety may influence receptor signaling pathways, particularly those involved in neuronal excitability and cancer cell proliferation.

- Non-Covalent Interactions : The compound's structure allows for various non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which can stabilize its binding to target proteins or receptors.

Case Study 1: Anticonvulsant Screening

A series of related compounds were synthesized and screened for their anticonvulsant activity using the maximal electroshock (MES) test. The study revealed that certain derivatives exhibited significant protective effects against seizures at specific dosages, indicating their potential as new antiepileptic drugs.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that compounds similar to this compound could inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This highlights the importance of further investigations into their therapeutic potential.

Propriétés

IUPAC Name |

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4S/c29-26(18-32-23-12-9-19-5-1-2-7-21(19)17-23)27-22-10-13-24(14-11-22)33(30,31)28-16-15-20-6-3-4-8-25(20)28/h1-14,17H,15-16,18H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAIRKXJZBYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.